molecular formula C8H11N3O3 B147229 N-Acetylhistidine CAS No. 2497-02-1

N-Acetylhistidine

Cat. No. B147229
CAS RN: 2497-02-1
M. Wt: 197.19 g/mol
InChI Key: KBOJOGQFRVVWBH-ZETCQYMHSA-N
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Description

N-Acetylhistidine (NAcH) is an acetylated form of the amino acid histidine, which is found in high concentrations in the brain and lens of ectothermic vertebrates, such as fish, amphibians, and reptiles, but not in endothermic birds and mammals . It is known to be synthesized from L-histidine and acetyl-CoA by histidine N-acetyltransferase (HISAT; EC 2.3.1.33) . The occurrence of NAcH has been reported in various tissues, including the brain and extracerebral tissues of poikilothermal vertebrates , and it is considered a major non-protein nitrogenous constituent in the skeletal muscle of certain vertebrate animals .

Synthesis Analysis

The synthesis of NAcH involves the enzyme HISAT, which has been identified as a protein encoded by a fish homologue of the human predicted gene NAT16 . Interestingly, the human NAT16 protein does not exhibit significant activity for NAH synthesis, suggesting a divergence in function between the ectothermic and endothermic vertebrates . Additionally, NAcH can be formed through the metabolism of 3-methylhistidine, where it is excreted as a metabolite identified as N-acetyl-3-methylhistidine .

Molecular Structure Analysis

The molecular structure of L-NAcH has been elucidated through crystallography, revealing that it crystallizes as a monohydrate with triclinic space group P1 and exhibits two independent molecules with very different conformations, described as open and closed . These conformations have been compared with those found in other histidine structures .

Chemical Reactions Analysis

NAcH participates in various chemical reactions, including the formation of adducts with quinones. For instance, products from the reactions of N-acetyldopamine quinone with NAcH have been characterized, indicating that NAcH can undergo nucleophilic addition reactions with quinones during cuticle sclerotization in insects . Another study isolated an adduct of NAcH to the side chain of N-acetyldopamine from an insect-enzyme catalyzed reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of NAcH and its derivatives have been studied through various analytical techniques. UV/vis spectroscopic analysis of the reaction products of NAcH with N-acetyldopamine quinone shows an absorption maximum at 284 nm . Cyclic voltammetry indicates that these adducts are oxidized less readily than N-acetyldopamine . The stability of HISAT, the enzyme responsible for the synthesis of NAcH, has been noted to be temperature-sensitive, rapidly inactivating at 37°C in the absence of acetyl-CoA .

Scientific Research Applications

  • Role in Ectothermic Vertebrates
    Nα-Acetylhistidine (NAH) is found in high concentrations in the brain and lens of ectothermic vertebrates such as ray-finned fishes, amphibians, and reptiles. The gene encoding histidine N-acetyltransferase (HISAT), responsible for NAH synthesis, is identified as a fish homologue of the human predicted gene NAT16. This discovery aids in understanding the physiological function of NAH in these organisms (Yamada & Arikawa, 2014).

  • Microhydration Studies
    Theoretical exploration of the potential energy surfaces of protonated Nα-acetylhistidine with varying degrees of hydration was conducted. These studies contribute to understanding the hydration enthalpies of protonated Nα-acetylhistidine and its role in biochemical processes (Riffet, Bouchoux, & Frison, 2015).

  • Protein Affinity Tags and Buffer Molecules
    Research indicates that polyhistidine affinity tags, such as in N-acetyltransferase enzymes, and buffer molecules can influence protein activity and structure. This finding highlights the importance of experimental conditions in protein studies (Majorek et al., 2014).

  • Surface Catalysis in Proteins
    Studies show the acetylation of surface lysyl residues of proteins can be catalyzed by the microenvironment of the residue. This provides insights into the catalytic processes involving acetylhistidine on protein surfaces (Macdonald, Haas, & London, 2000).

  • Occurrence in Skeletal Muscle of Vertebrates
    NAH is identified as a major non-protein nitrogenous constituent in the skeletal muscle of certain freshwater fish and other ectothermic vertebrates. This finding contributes to the understanding of muscle biochemistry in these species (Yamada et al., 2009).

  • NAT8 Gene Variants and Kidney Disease
    Genetic variants in NAT8 and the association with N-acetylated amino acids, including N-acetylhistidine, have been linked to kidney disease progression. This research provides insights into the genetic and metabolic aspects of chronic kidney disease (Luo et al., 2020).

  • Intracytoplasmic Drug Delivery
    N-acetyl histidine-conjugated glycol chitosan nanoparticles have been developed for the intracytoplasmic delivery of drugs. This highlights the potential of N-acetylhistidine in drug delivery systems (Park et al., 2006).

  • Synthesis of N tau-arylhistidine Derivatives
    A method for the synthesis of N(tau)-aryl-histidine derivatives, involving the coupling of aryl halides and N-acetylhistidine methyl ester, has been developed. This contributes to the field of organic synthesis and medicinal chemistry (Yue et al., 2004).

  • Poly-histidine Grafting in Polymer Science
    Research on poly-histidine grafting leading to fishbone-like architectures in polymers explores the applications of N-acetylhistidine in material science, potentially useful in fluorogenic labeling and biosensors (Razzano et al., 2018).

  • RNA Acetylation Mapping
    Studies on N4-acetylcytidine (ac4C) in RNA, where acetylhistidine plays a role, reveal insights into RNA modifications and their biological functions. This research is crucial for understanding RNA biology and related diseases (Sas-Chen et al., 2020).

properties

IUPAC Name

(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-5(12)11-7(8(13)14)2-6-3-9-4-10-6/h3-4,7H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOJOGQFRVVWBH-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CN=CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CN=CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001335440
Record name N-Acetyl-L-histidine
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Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Acetylhistidine
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N-Acetyl-L-histidine

CAS RN

2497-02-1
Record name N-Acetyl-L-histidine
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Record name N-Acetyl-L-histidine
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Record name N-acetyl-L-histidine
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Record name N-ACETYLHISTIDINE
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Record name N-Acetylhistidine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

187 °C
Record name N-Acetylhistidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032055
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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